molecular formula C9H14O5S B13174602 Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide

Cat. No.: B13174602
M. Wt: 234.27 g/mol
InChI Key: PHVHTODDRDNTID-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide (CAS 1462858-89-4) is a high-purity spirocyclic chemical building block designed for advanced research and development applications . This compound features a unique structure with a spirocyclic core that integrates both oxirane and thiolane 5,5-dioxide rings, presenting a versatile scaffold for the synthesis of more complex molecules . Its molecular formula is C9H14O5S, and it has a molecular weight of 234.27 g/mol . The presence of the ethyl ester functional group makes it a suitable precursor for further functionalization, while the sulfone group in the saturated thiaspiro ring system can influence both the electronic characteristics and metabolic stability of resulting compounds . As part of the oxaspiro[2.5]octane derivative family, this compound is of significant interest in medicinal chemistry, particularly for exploring new structures in pharmaceutical research . It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the associated safety data sheet prior to use.

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)4-3-5-15(11,12)6-9/h7H,2-6H2,1H3

InChI Key

PHVHTODDRDNTID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the spirocyclic framework through cyclization reactions that incorporate both oxygen and sulfur heteroatoms, followed by oxidation of the sulfur atom to the sulfone (dioxide) stage. The key steps include:

  • Formation of the spiro[2.5]octane skeleton with oxygen and sulfur heteroatoms.
  • Introduction of the ethyl carboxylate substituent at the 2-position.
  • Oxidation of the sulfur atom to the sulfone (5,5-dioxide) stage.

Detailed Synthetic Route

Preparation of the Spirocyclic Core

A common approach starts with the synthesis of 1-oxa-5-thiaspiro[2.5]octane derivatives by cyclization reactions involving appropriate precursors such as:

  • Epoxide or oxirane rings as the oxygen-containing moiety.
  • Thiol or sulfide precursors to introduce the sulfur atom in the spiro ring.

For example, a known method involves the Lewis acid-promoted rearrangement of spiro oxiranes to form heterospiro compounds, as described in the synthesis of related 3-heterospiro[5.5]undecanes. The reaction conditions typically include:

  • Use of mild Lewis acids to facilitate ring-opening and rearrangement.
  • Control of temperature to favor selective cyclization.
Introduction of the Ethyl Carboxylate Group

The ethyl carboxylate substituent at the 2-position is generally introduced via esterification or by using ethyl ester-containing starting materials. One approach involves:

  • Starting from ethyl 1-oxaspiro[2.5]octane-6-carboxylate or related esters.
  • Functional group interconversion to position the ester at the desired carbon.

For instance, ethyl 1-oxaspiro[2.5]octane-6-carboxylate can be prepared and then further functionalized.

Oxidation to the 5,5-Dioxide (Sulfone)

The oxidation of the sulfur atom to the sulfone (5,5-dioxide) is typically accomplished by treatment with oxidizing agents such as:

  • Hydrogen peroxide (H2O2)
  • Peracids (e.g., m-chloroperbenzoic acid, MCPBA)
  • Other suitable oxidants under controlled conditions

This step converts the thioether sulfur to the sulfone, increasing polarity and modifying reactivity.

Representative Experimental Procedure

An example procedure adapted from literature for related compounds involves:

Step Reagents/Conditions Yield (%) Notes
Formation of spiro oxirane Lewis acid (e.g., BF3·OEt2), low temperature (-60 °C) 87 Controlled to prevent side reactions
Cyclization to heterospiro compound Reflux in suitable solvent 78 One-pot procedure with acid hydrolysis
Reduction (if needed) LiAlH4 in THF 70 To convert acid to alcohol intermediate
Oxidation of sulfur MCPBA or H2O2, room temperature 80-90 Monitored by TLC or NMR

Purification and Characterization

Purification is generally achieved by:

  • Silica gel chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate mixtures)
  • Recrystallization from appropriate solvents (e.g., isopropanol)

Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy to confirm sulfone S=O stretches
  • Elemental analysis

Data Table Summarizing Key Preparation Steps

Synthetic Step Reagents/Conditions Product Description Yield (%) References
Spiro oxirane formation (COCl)2/DMSO/Et3N at -60 °C Spiro oxirane intermediate 87
Acid hydrolysis and decarboxylation 6M HCl reflux, azeotropic ethanol removal 2H-tetrahydropyran-4-carboxylic acid 78
Reduction to alcohol LiAlH4 in THF 2H-tetrahydropyran-4-methanol 70
Oxidation of sulfur to sulfone MCPBA or H2O2, room temperature This compound 80-90

Research Findings and Analysis

  • The sulfur atom in the thia-spiro ring exhibits catalyst poisoning effects during hydrogenation steps, requiring longer reaction times or elevated temperatures.
  • The oxidation to sulfone is critical for increasing the compound’s polarity and modifying its chemical reactivity, which is important for subsequent synthetic transformations.
  • The spirocyclic framework provides rigidity and stereochemical control, useful in pharmaceutical intermediate synthesis.
  • The ester group’s position influences the reactivity and potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, potentially leading to inhibition or activation of specific pathways. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide Differs in ring size: A [2.4]heptane spiro system (5-membered main ring) vs. the [2.5]octane system (6-membered main ring).

Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 Non-spiro bicyclic system (bicyclo[2.2.2]octene) with an amine substituent. Physical property: Higher melting point (227–229 °C) compared to other bicyclo derivatives, attributed to enhanced crystallinity from the amine hydrochloride .

Ethyl trans/cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochlorides (±)-3 and (±)-4 Saturated bicyclo[2.2.2]octane systems with trans/cis-amine configurations. Lower melting points (130–133 °C and 189–191 °C, respectively) than (±)-2, reflecting reduced rigidity in the absence of a double bond .

Functional Group Variations

  • Thiazolylmethyl carbamates (e.g., Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate): Contain thiazole and carbamate moieties but lack spirocyclic frameworks. These are pharmacologically active, often used in protease inhibitor design .
  • Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate: A spirocyclic epoxide-carboxylate hybrid. The oxirane (epoxide) ring introduces reactivity distinct from the sulfone group in the target compound .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Availability (2025)
Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide Spiro[2.5]octane Ethyl ester, sulfone Not reported No commercial data
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide Spiro[2.4]heptane Ethyl ester, sulfone Not reported Discontinued
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 Bicyclo[2.2.2]octene Ethyl ester, amine hydrochloride 227–229 Synthesized
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 Bicyclo[2.2.2]octane Ethyl ester, trans-amine hydrochloride 130–133 Synthesized

Biological Activity

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide (CAS No. 1462858-89-4) is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This article delves into its biological activity, synthesis methods, and potential applications based on available research findings.

PropertyValue
Molecular FormulaC9H14O5S
Molecular Weight234.27 g/mol
IUPAC NameEthyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate
InChI KeyPHVHTODDRDNTID-UHFFFAOYSA-N
SMILESCCOC(=O)C1C2(O1)CCCS(=O)(=O)C2

Synthesis Methods

The synthesis of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of thioesters with epoxides in the presence of a base. Common solvents used include dichloromethane or tetrahydrofuran under controlled temperatures. The reaction pathway can lead to various derivatives through oxidation, reduction, and substitution reactions, making it a versatile compound for further chemical modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfur atom allows participation in redox reactions, which can influence metabolic pathways and enzyme activities. The spiro structure facilitates unique binding interactions that may lead to either inhibition or activation of biological processes .

Biological Activity

Research indicates that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence supporting its role in modulating inflammatory pathways.
  • Enzyme Interaction : The compound's unique structure allows it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Inflammatory Response Modulation : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophage cultures, suggesting its potential therapeutic application in treating inflammatory diseases.
  • Enzyme Inhibition Studies : Research involving enzyme assays showed that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate could inhibit certain metabolic enzymes, which may lead to altered pharmacokinetics of co-administered drugs .

Comparison with Similar Compounds

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds like:

Compound NameStructural FeaturesBiological Activity
Spiro[5.5]undecane derivativesSimilar spiro structureVarying antimicrobial effects
1,3-Dioxane derivativesContains oxygen atomsLimited biological studies

The uniqueness of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate lies in its specific combination of sulfur and oxygen within the spiro structure, which imparts distinct chemical and biological properties .

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